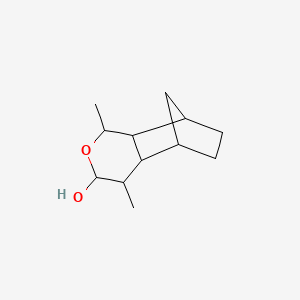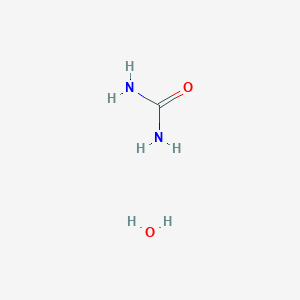![molecular formula C31H29NO4 B14277137 Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- CAS No. 159595-92-3](/img/structure/B14277137.png)
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a morpholine ring and two methoxyphenyl groups attached to a naphthopyran core.
Preparation Methods
The synthesis of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- typically involves several steps:
Bromination: The starting material, a benzophenone derivative, is brominated to introduce bromine atoms.
Cyclization: The intermediate product undergoes cyclization to form the final naphthopyran compound with the morpholine ring attached.
Chemical Reactions Analysis
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- undergoes various chemical reactions:
Photochromic Reaction: Upon exposure to UV light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes.
Oxidation and Reduction:
Substitution Reactions: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- has several scientific research applications:
Photochromic Materials: Due to its excellent photochromic properties, it is used in the development of photochromic materials for applications such as erasable memory media, photooptical switch components, and displays.
Polymer Mechanochemistry: The compound’s mechanochromic behavior makes it useful in the field of polymer mechanochemistry, where it is used to design force-responsive materials and study mechanochemical reactivity.
Fluorescent Switching: It is also explored for its fluorescent switching properties, which can be affected by different functional groups attached to the naphthopyran unit.
Mechanism of Action
The mechanism of action of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- primarily involves its photochromic and mechanochromic properties:
Comparison with Similar Compounds
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- can be compared with other naphthopyran derivatives:
Similar Compounds: Other naphthopyrans with different substituents, such as phenyl or naphthalenyl groups, exhibit similar photochromic and fluorescent properties.
Uniqueness: The presence of the morpholine ring and methoxyphenyl groups in this compound provides unique photochromic and mechanochromic properties, making it particularly useful in specific applications like polymer mechanochemistry and fluorescent switching
Properties
CAS No. |
159595-92-3 |
|---|---|
Molecular Formula |
C31H29NO4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-yl]morpholine |
InChI |
InChI=1S/C31H29NO4/c1-33-24-11-7-22(8-12-24)31(23-9-13-25(34-2)14-10-23)16-15-28-26-5-3-4-6-27(26)29(21-30(28)36-31)32-17-19-35-20-18-32/h3-16,21H,17-20H2,1-2H3 |
InChI Key |
JPUIWORCIIRWJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)N5CCOCC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



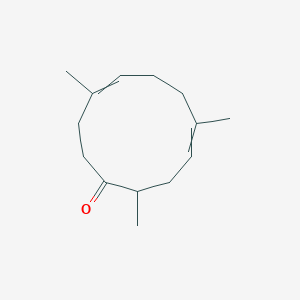
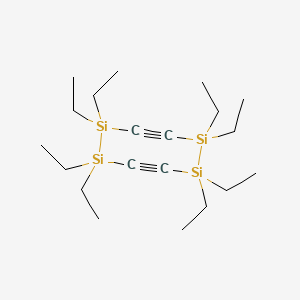
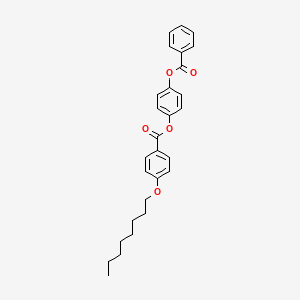
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
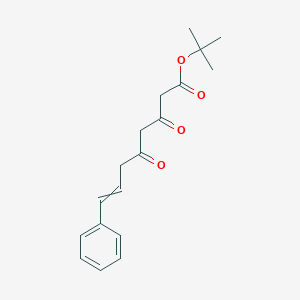
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

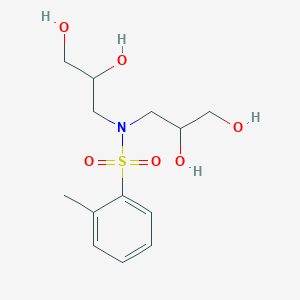
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
